![molecular formula C20H23BrN4O5S B3939706 4-(5-{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)MORPHOLINE](/img/structure/B3939706.png)
4-(5-{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)MORPHOLINE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)MORPHOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the bromophenyl sulfonyl chloride: This is achieved by reacting bromobenzene with chlorosulfonic acid.
Synthesis of the piperazine derivative: The bromophenyl sulfonyl chloride is then reacted with piperazine to form the sulfonyl piperazine intermediate.
Nitration: The intermediate undergoes nitration to introduce the nitro group.
Morpholine addition: Finally, the nitrophenyl piperazine intermediate is reacted with morpholine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Products include sulfoxides or sulfones.
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used, such as methoxy or tert-butyl derivatives.
Scientific Research Applications
4-(5-{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)MORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)sulfonyl]morpholine
- 4-[(3-Bromophenyl)sulfonyl]morpholine
- 4-[(4-Bromophenyl)sulfonyl]piperazine
Uniqueness
4-(5-{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)MORPHOLINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
4-[5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O5S/c21-16-1-4-18(5-2-16)31(28,29)24-9-7-22(8-10-24)17-3-6-19(25(26)27)20(15-17)23-11-13-30-14-12-23/h1-6,15H,7-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDHFRTZJZCZAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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